(Bromomethoxy)acetonitrile
Description
(Bromomethoxy)acetonitrile is a brominated nitrile compound characterized by a methoxy (-OCH₃) and bromine (-Br) substituent on its aromatic or aliphatic backbone. For instance, compounds like 2-(5-Bromo-2-methoxyphenoxy)acetonitrile (CAS: 1221793-69-6) and 2-(3-Bromo-4-fluorophenyl)acetonitrile (CAS: 501420-63-9) share structural motifs involving bromine, methoxy, or fluorine substituents, which influence their physicochemical behavior and applications in organic synthesis .
Properties
CAS No. |
59463-57-9 |
|---|---|
Molecular Formula |
C3H4BrNO |
Molecular Weight |
149.97 g/mol |
IUPAC Name |
2-(bromomethoxy)acetonitrile |
InChI |
InChI=1S/C3H4BrNO/c4-3-6-2-1-5/h2-3H2 |
InChI Key |
HCRUWHQHSGSGQX-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)OCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: (Bromomethoxy)acetonitrile can be synthesized through the bromomethylation of acetonitrile. One common method involves the reaction of acetonitrile with paraformaldehyde and hydrobromic acid in the presence of acetic acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of (Bromomethoxy)acetonitrile often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: (Bromomethoxy)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of (methoxy)acetonitrile derivatives.
Oxidation: Formation of (bromomethoxy)acetic acid.
Reduction: Formation of (bromomethoxy)ethylamine.
Scientific Research Applications
(Bromomethoxy)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (Bromomethoxy)acetonitrile involves its reactive functional groups:
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
Methoxy Group: Can undergo oxidation or substitution, altering the compound’s reactivity.
Nitrile Group: Can be reduced to amines, which are key intermediates in many biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The provided evidence highlights several brominated acetonitrile derivatives with varying substituents, which directly impact their reactivity and applications. Key examples include:
Key Observations :
- Substituent Effects: The presence of electron-withdrawing groups (e.g., Br, F) or electron-donating groups (e.g., OCH₃) alters the compound's polarity, stability, and reactivity.
- Ring Systems : Derivatives with benzothiazole or naphthyl rings (e.g., ) exhibit distinct electronic properties compared to simple phenyl-based acetonitriles, influencing their utility in catalysis or pharmaceutical intermediates .
Epoxidation and Catalytic Behavior
Studies on allylic compound epoxidation (e.g., methylacrylic acid (MAA), allyl alcohol (AA)) in acetonitrile or aqueous media reveal solvent-dependent trends :
- Catalyst Efficiency : Optimal catalyst content for brominated nitriles is likely similar to the 3 wt% Ti-SBA-15 catalyst used in epoxidation, which minimizes by-product formation (e.g., diallyl ether) .
- Solvent Effects : Acetonitrile enhances H₂O₂ efficiency (up to 100% at 3–5 wt% catalyst) but requires higher temperatures (e.g., 80°C for MAA). In contrast, aqueous media enable milder conditions (20–40°C) and comparable selectivity (73 mol% glycidol for AA) .
Stability and By-Product Formation
- Hydrolysis and Etherification : Brominated acetonitriles with methoxy groups may resist hydrolysis better than hydroxylated analogs. For example, in aqueous media, glycidol hydrolysis to glycerol is reduced due to steric hindrance from bromine .
- Temperature Sensitivity : Elevated temperatures (>60°C) promote inefficient H₂O₂ decomposition, reducing conversion rates (e.g., AA conversion drops by 50% at 80°C in acetonitrile) .
Environmental and Industrial Considerations
- Solvent Recovery : Aqueous media eliminate the need for acetonitrile recovery (saving 40–80% energy costs), making brominated acetonitrile derivatives more sustainable .
- By-Product Management: Bromine substituents may reduce etherification by-products (e.g., diallyl ether) compared to non-brominated analogs, as seen in MAA epoxidation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
